Structural Uniqueness: Saturated vs. Aromatic Scaffold
The target compound is a saturated octahydro derivative, whereas nearly all biologically characterized members of this class, such as the antiplatelet agent 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one [1], possess an aromatic 4H-pyrido[1,2-a]pyrimidin-4-one core. This saturation alters the scaffold's topology from planar to a three-dimensional, chair-like conformation. While no direct quantitative comparison of target binding is available, this is a class-level inference: saturated analogs are known to exhibit distinct target selectivity and pharmacokinetic profiles compared to their planar, aromatic counterparts.
| Evidence Dimension | Molecular Scaffold Topology |
|---|---|
| Target Compound Data | Fully saturated octahydro-4H-pyrido[1,2-a]pyrimidin-4-one core |
| Comparator Or Baseline | Unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core (e.g., 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) [2] |
| Quantified Difference | No quantitative data available. Difference is structural (saturated bond count, number of chiral centers). |
| Conditions | Structural comparison based on 2D/3D molecular models. |
Why This Matters
For procurement in medicinal chemistry, the three-dimensional saturated scaffold provides access to novel intellectual property space less explored than flat aromatic systems, potentially overcoming known selectivity or resistance liabilities.
- [1] Roma, G., Di Braccio, M., Leoncini, G., & Aprile, B. (1993). 1,2-fused pyrimidines. VI. Substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones with antiplatelet activity. PubMed. View Source
- [2] NIST Standard Reference Database. 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-. View Source
